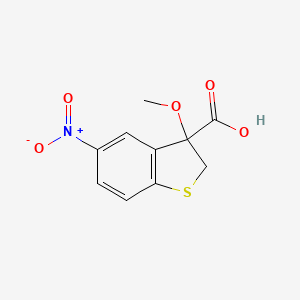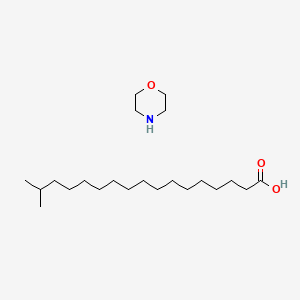
Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the tert-butyl and butyl groups. Common synthetic routes include:
Condensation reactions: These reactions involve the combination of pyridine derivatives with appropriate reagents to introduce the desired substituents.
Reduction reactions: These reactions are used to reduce specific functional groups within the molecule to achieve the desired structure.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a probe for biological assays.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.
相似化合物的比较
Bis(t-butylamino)silane: This compound is used in thin film deposition and shares structural similarities with Bis(tert-butyl) 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions, similar in its application in chemical biology experiments.
Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications across various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
93942-44-0 |
|---|---|
分子式 |
C21H35NO4 |
分子量 |
365.5 g/mol |
IUPAC 名称 |
ditert-butyl 4-butyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H35NO4/c1-10-11-12-15-16(18(23)25-20(4,5)6)13(2)22-14(3)17(15)19(24)26-21(7,8)9/h15,22H,10-12H2,1-9H3 |
InChI 键 |
GFCVFEWESRMWMF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


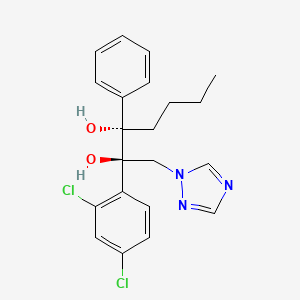
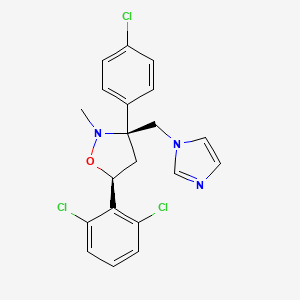
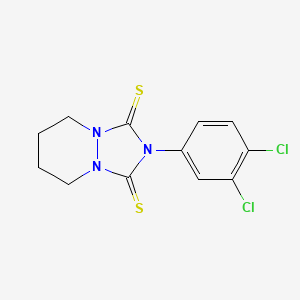

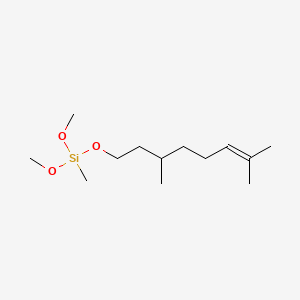

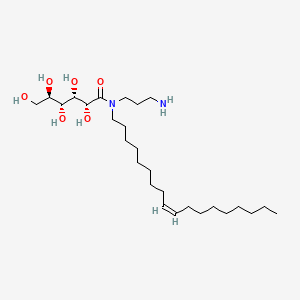

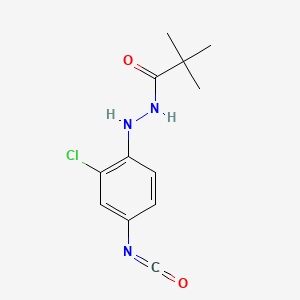
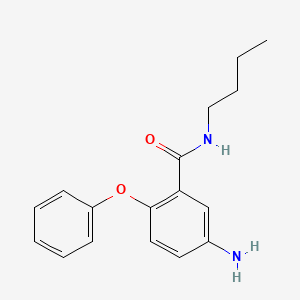
![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)

